Comparative Clinical Efficacy: Buflomedil vs. Naftidrofuryl in Intermittent Claudication
In a comparative study of 58 patients with peripheral arteriopathies, buflomedil hydrochloride demonstrated superior efficacy and safety compared to naftidrofuryl for the treatment of intermittent claudication [1]. The study assessed vasoactive properties through objective measures of walking capacity and time of hyperemia, concluding that buflomedil was more effective.
| Evidence Dimension | Overall Clinical Efficacy and Safety |
|---|---|
| Target Compound Data | More effective and safe |
| Comparator Or Baseline | Naftidrofuryl |
| Quantified Difference | Statistically significant superiority (exact p-values not provided in abstract, but conclusion states 'more effective and safe') |
| Conditions | 58 patients with peripheral arteriopathies; assessment of walking capacity and time of hyperemia. |
Why This Matters
This head-to-head evidence directly supports the selection of buflomedil over naftidrofuryl in research models where superior vasoactive efficacy is a critical parameter.
- [1] Rosas G, et al. Comparison of safety and efficacy of buflomedil and naftidrofuryl in the treatment of intermittent claudication. Angiology. 1981 May;32(5):291-7. doi: 10.1177/000331978103200501. PMID: 7235299. View Source
